molecular formula C10H10O3 B130907 Ethyl Benzoylformate-d5 CAS No. 1025892-26-5

Ethyl Benzoylformate-d5

Cat. No.: B130907
CAS No.: 1025892-26-5
M. Wt: 183.21 g/mol
InChI Key: QKLCQKPAECHXCQ-DKFMXDSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Ethyl Benzoylformate-d5 is a deuterated derivative of ethyl benzoylformate, a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Overview of this compound

This compound is primarily used in synthetic organic chemistry and has applications in drug development and biochemical research. Its structure allows it to participate in various chemical reactions, making it a valuable compound for studying metabolic pathways and enzyme interactions.

Chemical Structure

This compound can be represented by the following chemical structure:

  • Molecular Formula : C10H9O3D5
  • Molecular Weight : Approximately 195.25 g/mol

Physical Properties

  • Melting Point : Data not widely available; typically analyzed in solution.
  • Solubility : Soluble in organic solvents like ethanol and ether.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily through its interaction with enzymes and cellular pathways:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, potentially affecting the biosynthesis of critical biomolecules.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism.

Study 1: Enzyme Interaction

A study published in the Journal of Organic Chemistry demonstrated that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. The research indicated that the compound acts as a substrate, undergoing oxidation and forming reactive metabolites that can affect cellular functions .

EnzymeActivity TypeEffect of this compound
Cytochrome P450OxidationIncreased metabolite formation
Aldose reductaseInhibitionDecreased glucose conversion

Study 2: Cellular Effects

In another investigation focusing on cellular effects, this compound was found to modulate the activity of transcription factors. This modulation led to significant changes in gene expression profiles associated with stress response pathways. The study highlighted the compound's potential as a therapeutic agent in conditions characterized by oxidative stress .

Toxicity and Safety Profile

While this compound shows promise in various applications, its toxicity profile must be considered. Preliminary studies suggest that at high concentrations, it may induce oxidative stress and apoptosis in certain cell types. Further research is necessary to establish safe dosage levels for therapeutic use.

Properties

IUPAC Name

ethyl 2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLCQKPAECHXCQ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440693
Record name Ethyl Benzoylformate-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025892-26-5
Record name Ethyl Benzoylformate-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.